An In-depth Technical Guide to (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 501944-43-0)
An In-depth Technical Guide to (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 501944-43-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in modern organic synthesis. This document outlines its physicochemical properties, spectroscopic data, synthesis, and primary applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols are provided to facilitate its use in a laboratory setting.
Physicochemical and Spectroscopic Data
(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid is a solid organic compound. While specific experimental data for some properties are not widely published, the following tables summarize available and predicted data, along with information for closely related analogs to provide a comparative context.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 501944-43-0 | [1] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Data not available; a related compound, 4-ethoxybiphenyl-4'-boronic acid, has a melting point of 259-264 °C. | |
| Boiling Point (Predicted) | 451.0 ± 55.0 °C at 760 mmHg | |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | |
| Purity | Typically ≥97% | |
| Storage | Inert atmosphere, room temperature | |
| Solubility | Data not available |
Table 2: Spectroscopic Data (Predicted/Analog-Based)
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Notes |
| Aromatic Protons | 7.5 - 8.2 | Complex multiplet |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |
| Boronic Acid Protons (-B(OH)₂) | Broad singlet, variable | Dependent on solvent and concentration |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Notes |
| Carbonyl Carbon (-C=O) | ~167 | |
| Aromatic Carbons | 125 - 145 | |
| Methoxy Carbon (-OCH₃) | ~52 |
Synthesis and Experimental Protocols
The synthesis of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid can be achieved through various synthetic routes, most commonly involving the formation of the biphenyl scaffold followed by the introduction of the boronic acid functionality. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of Methyl 4'-borono-[1,1'-biphenyl]-4-carboxylate
This protocol is a generalized procedure based on common methods for the synthesis of biphenyl boronic acids.
Materials:
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Methyl 4-bromobenzoate
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4-Bromophenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water (degassed)
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Toluene
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Suzuki-Miyaura Coupling to form Methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate
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To a flame-dried round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add degassed 1,4-dioxane and water (4:1 v/v).
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In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent.
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Add the catalyst solution to the reaction mixture.
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Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate.
Step 2: Borylation to form (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
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Dissolve the product from Step 1 in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour.
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Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of 1M HCl.
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Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Recrystallize the crude product to obtain pure (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid.
Applications in Organic Synthesis
The primary utility of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid lies in its application as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Halide
This protocol outlines a general procedure for the use of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid in a Suzuki-Miyaura coupling reaction.
Materials:
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(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
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Inert gas (Argon or Nitrogen)
Procedure:
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In a flame-dried reaction vessel, combine the aryl halide (1.0 eq), (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).
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Seal the vessel and purge with an inert gas.
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Add the anhydrous solvent and the palladium catalyst (0.01-0.05 eq) under the inert atmosphere.
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Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
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Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
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Filter the mixture to remove inorganic salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
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Purify the residue by column chromatography or recrystallization to yield the desired biaryl product.
Role in Drug Discovery and Development
Biphenyl boronic acid derivatives are of significant interest in medicinal chemistry. The boronic acid moiety can act as a key pharmacophore, often targeting serine proteases. While the specific biological targets of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid are not extensively documented, its structural motif is found in molecules designed as inhibitors for various enzymes. For instance, boronic acid-containing compounds have been investigated as inhibitors of phosphodiesterases (PDEs), which are crucial in signal transduction pathways.[2]
Conceptual Signaling Pathway Involvement
The diagram below illustrates a conceptual pathway where a biphenyl derivative, synthesized using the title compound, could potentially act as an inhibitor of a signaling pathway relevant to cell growth and proliferation.
Caption: Synthesis of a bioactive molecule and its potential inhibitory action on a cellular signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Disclaimer: The information provided in this technical guide is for research and development purposes only. All chemical handling should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions. While some data is based on predictions and analogs due to the limited availability of experimental results for the title compound, this guide aims to be a valuable resource for its application in organic synthesis.
